6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a benzodiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide typically involves multi-step organic synthesisThe reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the chlorine atom can produce various substituted benzodiazole derivatives .
Scientific Research Applications
6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[2-(furan-2-yl)-1H-indazol-5-yl]pyridine-3-carboxamide
- 6-chloro-N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide
- 6-chloro-N-[2-(furan-2-yl)-1H-quinoxalin-5-yl]pyridine-3-carboxamide
Uniqueness
6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide is unique due to the presence of the benzodiazole ring, which imparts specific electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to similar compounds, potentially leading to distinct biological activities and applications .
Properties
IUPAC Name |
6-chloro-N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O2/c18-15-6-3-10(9-19-15)17(23)20-11-4-5-12-13(8-11)22-16(21-12)14-2-1-7-24-14/h1-9H,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOODRNIHSODACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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